Tetraethyl butane-1,4-diylbis(phosphonate)
Overview
Description
Tetraethyl butane-1,4-diylbis(phosphonate) is a chemical compound with the molecular formula C12H28O6P2 and a molecular weight of 330.29 g/mol . This compound is an alkyl chain-based PROTAC linker, which means it is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are a novel class of therapeutic agents that induce the degradation of target proteins by the ubiquitin-proteasome system .
Mechanism of Action
Target of Action
Tetraethyl butane-1,4-diylbis(phosphonate) is primarily used as a linker in the synthesis of PROTACs . PROTACs (PROteolysis TArgeting Chimeras) are a class of drugs that target proteins for degradation .
Mode of Action
This compound acts as a linker in PROTACs, connecting two different ligands . One ligand binds to an E3 ubiquitin ligase, and the other ligand binds to the target protein . The formation of this ternary complex leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By exploiting this system, PROTACs can selectively degrade target proteins .
Result of Action
The primary result of the action of Tetraethyl butane-1,4-diylbis(phosphonate) is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific target protein being degraded.
Biochemical Analysis
Biochemical Properties
Tetraethyl butane-1,4-diylbis(phosphonate) plays a crucial role in biochemical reactions. It is a part of the PROTACs, which contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . The nature of these interactions is complex and involves a variety of enzymes, proteins, and other biomolecules .
Cellular Effects
As a part of PROTACs, it exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Tetraethyl butane-1,4-diylbis(phosphonate) is tied to its role as a PROTAC linker . It facilitates the binding of the E3 ubiquitin ligase to the target protein, leading to the degradation of the target protein . This can result in changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Temporal Effects in Laboratory Settings
As a part of PROTACs, its effects can be expected to vary over time as the target proteins are degraded .
Metabolic Pathways
Given its role as a PROTAC linker, it may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
As a part of PROTACs, it may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
As a part of PROTACs, it may be directed to specific compartments or organelles based on the target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl butane-1,4-diylbis(phosphonate) typically involves the reaction of 1,4-dibromobutane with triethyl phosphite . The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by phosphonate groups. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of Tetraethyl butane-1,4-diylbis(phosphonate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified by distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Tetraethyl butane-1,4-diylbis(phosphonate) undergoes various chemical reactions, including:
Oxidation: The phosphonate groups can be oxidized to phosphonic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to the corresponding phosphine oxide under reducing conditions.
Substitution: The ethyl groups can be substituted by other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and aryl halides.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Alkyl or aryl phosphonates.
Scientific Research Applications
Tetraethyl butane-1,4-diylbis(phosphonate) has several scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to study protein degradation pathways.
Biology: Used in the development of targeted protein degradation therapies.
Medicine: Potential use in the treatment of diseases by targeting and degrading disease-causing proteins.
Industry: Used in the formulation of drugs to improve stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Tetraethyl ethane-1,2-diylbis(phosphonate): Similar structure but with a shorter alkyl chain.
Tetraethyl propane-1,3-diylbis(phosphonate): Similar structure but with a different alkyl chain length.
Tetraethyl hexane-1,6-diylbis(phosphonate): Similar structure but with a longer alkyl chain.
Uniqueness
Tetraethyl butane-1,4-diylbis(phosphonate) is unique due to its specific alkyl chain length, which provides optimal flexibility and spacing for the synthesis of PROTACs . This makes it particularly effective in bringing the target protein and ubiquitin ligase into close proximity, enhancing the efficiency of protein degradation .
Properties
IUPAC Name |
1,4-bis(diethoxyphosphoryl)butane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28O6P2/c1-5-15-19(13,16-6-2)11-9-10-12-20(14,17-7-3)18-8-4/h5-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RODFSBORIZJBLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCP(=O)(OCC)OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20992716 | |
Record name | Tetraethyl butane-1,4-diylbis(phosphonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20992716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7203-67-0 | |
Record name | Tetraethyl butane-1,4-diylbis(phosphonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20992716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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